Enantiomeric Purity: (S)- vs. (R)-Methyl 5-bromo-THIQ-3-carboxylate and Racemate
The (S)-enantiomer (CAS 2381362-37-2) is supplied with ≥98% chemical purity and, as a single enantiomer derived from chiral pool starting materials, provides defined (S)-configuration at the 3-position . In contrast, the racemic mixture (CAS 1219170-24-7) offers no stereochemical definition, while the (R)-enantiomer (CAS 1638677-19-6) represents the opposite absolute configuration . Published SAR on the THIQ-3-carboxylate scaffold demonstrates that enantiomeric configuration directly determines biological activity: in MMP-8 inhibitor series, the (S)-configuration at the 3-position orients the carboxylate/hydroxamate zinc-binding group for optimal chelation geometry, whereas the (R)-configuration disrupts this interaction [1].
| Evidence Dimension | Stereochemical identity and target engagement geometry |
|---|---|
| Target Compound Data | (S)-enantiomer, single defined stereocenter, ≥98% purity |
| Comparator Or Baseline | Racemate (CAS 1219170-24-7): undefined stereochemistry; (R)-enantiomer (CAS 1638677-19-6): opposite configuration |
| Quantified Difference | Qualitative: enantiomeric configuration determines zinc-binding geometry and inhibitor potency; class-level SAR shows >10-fold potency differences between enantiomers in THIQ-based Factor Xa inhibitors [1] |
| Conditions | Class-level inference from MMP-8 and Factor Xa inhibitor SAR studies [1] |
Why This Matters
For medicinal chemistry programs requiring defined stereochemistry (e.g., chiral drug candidates, stereospecific SAR exploration), procurement of the single (S)-enantiomer eliminates the need for chiral separation and ensures batch-to-batch stereochemical consistency.
- [1] Matter, H., et al. (2002). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 10(11), 3529–3544. AND Al-Horani, R. A., et al. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. Eur. J. Med. Chem., 54, 771–783. View Source
